molecular formula C23H30N2O10 B12808305 N-(2-Hydroxy-5-((R)-1-hydroxy-2-(((S)-1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenyl)formamide (2R,3R)-2,3-dihydroxysuccinate (Formoterol Impurity

N-(2-Hydroxy-5-((R)-1-hydroxy-2-(((S)-1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenyl)formamide (2R,3R)-2,3-dihydroxysuccinate (Formoterol Impurity

Cat. No.: B12808305
M. Wt: 494.5 g/mol
InChI Key: FCSXYHUNDAXDRH-SDIMSEEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of arformoterol tartrate involves the synthesis of arformoterol, followed by its conversion to the tartrate salt. One method involves the reaction of arformoterol D-(−)-tartrate with a base and L-(+)-tartaric acid to form arformoterol L-(+)-tartrate . The process includes purification steps to ensure the high purity of the final product .

Industrial Production Methods

Industrial production of arformoterol tartrate typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as crystallization and filtration to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Arformoterol tartrate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of arformoterol tartrate can lead to the formation of various oxidized derivatives .

Scientific Research Applications

Arformoterol tartrate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Formoterol: The racemic mixture containing both (R,R) and (S,S) enantiomers.

    Salmeterol: Another long-acting beta-2 adrenergic receptor agonist used for similar indications.

    Indacaterol: A long-acting beta-2 agonist with a different pharmacokinetic profile.

Uniqueness

Arformoterol tartrate is unique due to its high selectivity and potency as a beta-2 adrenergic receptor agonist. Its (R,R)-enantiomer configuration provides greater efficacy and a longer duration of action compared to other similar compounds .

Properties

Molecular Formula

C23H30N2O10

Molecular Weight

494.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide

InChI

InChI=1S/C19H24N2O4.C4H6O6/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-1(3(7)8)2(6)4(9)10/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2,5-6H,(H,7,8)(H,9,10)/t13-,19-;1-,2-/m01/s1

InChI Key

FCSXYHUNDAXDRH-SDIMSEEDSA-N

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.